molecular formula C7H7BrFNO B1470550 3-Bromo-5-(2-fluoroethoxy)pyridine CAS No. 1241752-26-0

3-Bromo-5-(2-fluoroethoxy)pyridine

Cat. No.: B1470550
CAS No.: 1241752-26-0
M. Wt: 220.04 g/mol
InChI Key: HHZYOGKVEURYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C₇H₇BrFNO . It belongs to the class of pyridine derivatives and contains bromine, fluorine, and oxygen atoms in its structure. The compound is characterized by its pale yellow powder form and has a melting point range of 82-85°C .


Physical and Chemical Properties Analysis

  • Melting Point : 82-85°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Derivative Formation

    Research has shown various methodologies for synthesizing derivatives related to 3-Bromo-5-(2-fluoroethoxy)pyridine, focusing on creating complex heterocyclic systems and exploring their structural characteristics. For example, the synthesis of pyridoxaboroles from halopyridines demonstrates the potential of halogenated pyridines as precursors for developing new heterocyclic compounds with varied applications in chemical synthesis and potential pharmaceutical relevance (Steciuk et al., 2015).

  • Crystal Structure and Molecular Interaction Studies

    Investigations into the crystal structures of compounds derived from bromo-fluoropyridines have provided insight into their molecular interactions, showcasing the importance of structural analysis in understanding the properties and reactivity of these molecules. This kind of research is crucial for the development of new materials and for pharmaceutical applications, where the structure-activity relationship is key (Sopková-de Oliveira Santos et al., 2003).

Photophysical Properties and Application in Light-Emitting Devices

  • Light-Emitting Diode (LED) Applications: Studies on pyridine derivatives modified with bromine and fluorine atoms have explored their use in fabricating white light-emitting diodes (LEDs). These compounds exhibit unique photophysical properties, such as dual luminescence, which is pivotal for developing simplified white light-emitting devices. This research highlights the potential of halogenated pyridines in optoelectronic applications, where their ability to emit light of different colors can be harnessed for creating efficient and compact light sources (Wang et al., 2013).

Safety and Hazards

  • Storage : Store at room temperature (RT) .

Properties

IUPAC Name

3-bromo-5-(2-fluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZYOGKVEURYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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